molecular formula C17H17N11O B2678141 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide CAS No. 1797331-95-3

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B2678141
CAS No.: 1797331-95-3
M. Wt: 391.399
InChI Key: IEWNFKVWNLDDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that integrates multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. Here is a generalized synthetic route:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1H-1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide under acidic conditions.

    Pyrimidine Derivative Synthesis: The triazole ring is then coupled with a pyrimidine derivative. This step often involves nucleophilic substitution reactions where the triazole acts as a nucleophile.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling with Purine Derivative: The final step involves coupling the piperidine derivative with a purine derivative. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, this compound is of interest due to its potential interactions with biological macromolecules. It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

Medicine

In medicine, 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide is explored for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to fit into active sites of enzymes or bind to receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)piperidine-4-carboxamide: This compound is unique due to its combination of triazole, pyrimidine, and purine rings.

    This compound: Similar compounds might include those with different substitutions on the heterocyclic rings or variations in the linker groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of heterocyclic rings and the potential for diverse biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(7H-purin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N11O/c29-17(26-16-14-15(22-8-21-14)23-9-24-16)11-1-3-27(4-2-11)12-5-13(20-7-19-12)28-10-18-6-25-28/h5-11H,1-4H2,(H2,21,22,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWNFKVWNLDDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=NC3=C2NC=N3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.